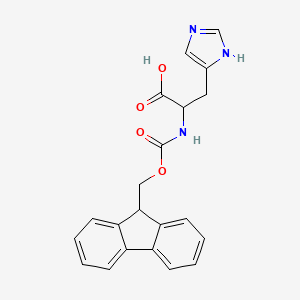Fmoc-DL-histidine
CAS No.: 116611-64-4; 157355-76-5; 157355-79-8
Cat. No.: VC5970124
Molecular Formula: C21H19N3O4
Molecular Weight: 377.4
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 116611-64-4; 157355-76-5; 157355-79-8 |
|---|---|
| Molecular Formula | C21H19N3O4 |
| Molecular Weight | 377.4 |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid |
| Standard InChI | InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26) |
| Standard InChI Key | SIRPVCUJLVXZPW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O |
Introduction
Structural and Chemical Characteristics of Fmoc-DL-Histidine
Molecular Architecture
Fmoc-DL-histidine consists of a histidine backbone modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group at the α-amino position. The DL designation indicates the racemic mixture of D- and L-histidine enantiomers. Key structural features include:
-
IUPAC Name: 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid.
-
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O.
-
InChIKey: SIRPVCUJLVXZPW-UHFFFAOYSA-N.
The imidazole side chain of histidine remains unmodified, retaining its capacity for hydrogen bonding and metal coordination.
Physicochemical Properties
Data from VulcanChem and PubChem highlight the following properties:
| Property | Value/Description |
|---|---|
| Molecular Weight | 377.4 g/mol |
| Solubility | Not explicitly reported; inferred to be soluble in DMF and DMSO |
| Stability | Stable under standard lab conditions |
| CAS Numbers | 116611-64-4; 157355-76-5; 157355-79-8 |
The lack of solubility data underscores the need for empirical testing in specific solvents.
Synthesis and Derivatization
Synthetic Routes
Fmoc-DL-histidine is synthesized via reaction of DL-histidine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. This method mirrors protocols for other Fmoc-amino acids, where the Fmoc group protects the α-amino group during solid-phase peptide synthesis (SPPS) . Racemization risks during synthesis are mitigated by optimizing reaction conditions, as demonstrated in studies on Fmoc-His(3-Bum)-OH .
Comparative Analysis with Related Compounds
The table below contrasts Fmoc-DL-histidine with its enantiomeric and derivatized counterparts:
Applications in Peptide Science and Nanotechnology
Enzyme-like Catalysis
The imidazole group in histidine derivatives participates in acid-base catalysis, mimicking natural enzymes. In Fmoc-F-F assemblies, histidine creates active sites that enhance ROS production by 2.5-fold compared to histidine-free systems . Such findings imply that Fmoc-DL-histidine could serve as a modular component in synthetic enzyme design, though empirical validation is required.
Future Research Directions
Expanding Biomedical Applications
The compound’s potential in drug delivery systems warrants exploration. For instance, Fmoc-protected peptides exhibit self-assembling properties that could encapsulate therapeutics . Incorporating Fmoc-DL-histidine might enhance targeting through histidine’s metal-binding capacity.
Addressing Solubility Challenges
Empirical studies are needed to characterize Fmoc-DL-histidine’s solubility profile, which is critical for optimizing reaction conditions in SPPS. Co-solvent systems or ionic liquid media could improve dissolution in non-polar environments.
Enantiomeric Resolution Techniques
Developing methods to resolve D- and L-enantiomers would broaden the compound’s utility in asymmetric synthesis and chiral drug development. Chromatographic or enzymatic approaches used for other racemic amino acids may be adaptable .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume